

# structure of 6-Hydroxyhexanoic acid tert-butyl ester

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## Compound of Interest

Compound Name: *t*-Butyl 6-hydroxyhexanoate

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## An In-depth Technical Guide to 6-Hydroxyhexanoic Acid Tert-Butyl Ester

For researchers, scientists, and drug development professionals, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of 6-Hydroxyhexanoic acid tert-butyl ester, a versatile building block in organic synthesis.

## Chemical Structure and Properties

6-Hydroxyhexanoic acid tert-butyl ester is characterized by a six-carbon aliphatic chain with a hydroxyl group at one terminus and a tert-butyl ester at the other. This bifunctional nature makes it a valuable linker molecule in the synthesis of more complex structures.<sup>[1]</sup> The tert-butyl group serves as a sterically hindered protecting group for the carboxylic acid, preventing its participation in reactions until its removal is desired, typically under acidic conditions.<sup>[1][2]</sup>

Key Identifiers and Properties:

Property	Value	Source
CAS Number	73839-20-0	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C10H20O3	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	188.26 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[4]</a>
Storage	-20°C, sealed, away from moisture	<a href="#">[4]</a>

## Synthesis and Reactivity

The synthesis of 6-Hydroxyhexanoic acid tert-butyl ester can be achieved through various routes. One common method involves the ring-opening of  $\epsilon$ -caprolactone.[\[3\]](#) For instance, reacting  $\epsilon$ -caprolactone with potassium tert-butoxide in tert-butanol and dichloromethane at reflux for three hours yields the desired product.[\[3\]](#)

The hydroxyl group can be further derivatized or replaced, while the tert-butyl ester protects the carboxylic acid functionality.[\[1\]](#) This differential reactivity is crucial in multi-step synthetic pathways.

## Spectroscopic Data

A certificate of analysis for a commercial sample of 6-Hydroxyhexanoic acid tert-butyl ester indicates that its  $^1\text{H}$  NMR spectrum is consistent with its structure and the purity, as determined by gas chromatography (GC), is 95.44%.[\[4\]](#)

While specific spectral data for this exact compound is limited in the provided search results, related structures offer insights. For instance, the tert-butyl group in similar compounds typically shows a characteristic singlet at approximately 1.4 ppm in the  $^1\text{H}$  NMR spectrum.[\[2\]](#) The infrared (IR) spectrum would be expected to show a strong absorbance for the ester carbonyl group in the range of 1720–1740  $\text{cm}^{-1}$ .[\[2\]](#) Mass spectrometry (MS) would likely show a molecular ion peak corresponding to the molecular weight and a significant fragment from the loss of the tert-butyl group ( $[\text{M}-57]^+$ ).[\[2\]](#)

## Applications in Research and Development

As a bifunctional molecule, 6-Hydroxyhexanoic acid tert-butyl ester and its derivatives are valuable intermediates in various synthetic applications. The hydroxyl group allows for the introduction of other functional groups, making it a useful linker.<sup>[1]</sup> For example, derivatives like (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid tert-butyl ester are used as intermediates in the synthesis of pharmaceuticals, including antibiotics and anticancer drugs.<sup>[6]</sup>

The parent molecule, 6-hydroxyhexanoic acid, is a monomer for the biodegradable polymer polycaprolactone.<sup>[7]</sup> The tert-butyl ester derivative provides a protected form of this monomer that can be used in controlled polymerization processes.

## Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 6-Hydroxyhexanoic acid tert-butyl ester from  $\epsilon$ -caprolactone.



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Caption: Synthesis and purification workflow for 6-Hydroxyhexanoic acid tert-butyl ester.

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